molecular formula C19H16ClN5O B2963435 6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888425-41-0

6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Numéro de catalogue: B2963435
Numéro CAS: 888425-41-0
Poids moléculaire: 365.82
Clé InChI: SMCOAMMEWYGYFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor pathways, making it a prominent therapeutic target for the treatment of B-cell malignancies and autoimmune disorders. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR signaling. This mechanism potently inhibits B-cell activation, proliferation, and survival. Consequently, its primary research value lies in investigating the pathogenesis and progression of diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis . Researchers utilize this tool compound to elucidate the specific roles of BTK in various immune signaling cascades and to evaluate the efficacy of BTK inhibition in preclinical models of cancer and autoimmunity.

Propriétés

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-6-13(2)8-16(7-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCOAMMEWYGYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzylamine with 3,5-dimethylphenyl isocyanate to form an intermediate, which then undergoes cyclization with a triazole derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using halogenating agents (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride at room temperature.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated and nitrated derivatives.

Applications De Recherche Scientifique

6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

Mécanisme D'action

The compound exerts its effects by inhibiting the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes such as cell division and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Variations

Triazolopyrimidinone derivatives vary primarily in substituent patterns, which influence their physicochemical and biological profiles. Key comparisons include:

Compound Name / ID Substituents (Position) Molecular Weight Key Structural Features
Target Compound 6-(3-chlorobenzyl), 3-(3,5-dimethylphenyl) ~435.9* Chlorine and methyl groups enhance lipophilicity; planar triazolopyrimidine core
Compound 12 3-(2-hydroxyphenyl), 7-methyl, 1-phenyl 452.5 Hydroxyphenyl introduces polarity; ethyl carboxylate increases solubility
Compound 13 3-(2-hydroxyphenyl), 7-methyl 319.12 Smaller molecular weight; lacks phenyl at position 1
Compound 32 6-(3-chlorobenzyl), 5-hexyl ~349.8* Hexyl chain enhances hydrophobicity; similar 3-chlorobenzyl substitution
PubChem CID 1207050-58-5 6-(oxadiazolylmethyl), 3-(3-chlorobenzyl) 463.9 Oxadiazole ring introduces hydrogen-bonding potential

*Calculated based on molecular formula.

Physicochemical Properties

  • Melting Points: Hydroxyphenyl-substituted analogs (e.g., Compound 12: 206°C; Compound 13: 184°C ) exhibit higher melting points than non-polar derivatives, likely due to hydrogen bonding. The target compound’s melting point is unreported but expected to be lower due to bulky hydrophobic groups.
  • Spectroscopic Data: IR: Carbonyl (C=O) stretching in triazolopyrimidinones appears at 1666–1680 cm⁻¹, consistent across analogs . NMR: Protons on the triazolopyrimidine core resonate between δ 5.37–6.16 ppm in DMSO-d6 , indicating similar electronic environments.

Crystallographic and Geometric Analysis

The triazolopyrimidine core is highly planar, with maximum deviations of 0.021 Å from the mean plane . Substituents like 4-chlorophenoxy (in 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivative) create dihedral angles of 87.74° with the core, disrupting conjugation with distal aromatic rings .

Pharmacological Potential

  • Antimicrobial Activity: Fluorinated analogs (e.g., fluoroquinolones) target DNA gyrase , though triazolopyrimidinones may act on different targets.
  • Metabolic Stability : The 3-chlorobenzyl group in the target compound and Compound 32 may reduce oxidative metabolism, extending half-life.

Activité Biologique

The compound 6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolo-pyrimidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Structure

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activity across various assays. Its biological mechanisms include:

  • Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.
  • Anticonvulsant Properties : Studies suggest potential efficacy in treating seizure disorders.

Anticancer Activity

A pivotal study focused on the inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division often overexpressed in cancer. The compound was tested against Plk1 with promising results:

CompoundIC50 (μM)Half-life (min)Solubility (μg/ml)
6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one4.38 ± 0.41NDND

The results indicate that the compound effectively inhibits Plk1 activity at micromolar concentrations, suggesting its potential as an anticancer agent .

Anticonvulsant Properties

In a systematic review of triazole derivatives for anticonvulsant activity, this compound was highlighted among others for its promising effects in seizure models. The evaluation included:

  • Maximal Electroshock (MES) Test : The compound exhibited protective effects against seizures at doses that warrant further exploration for clinical applications .

Case Studies

Several case studies illustrate the effectiveness of related compounds in similar classes:

  • Case Study 1 : A derivative with modifications at the triazole ring showed enhanced potency against Plk1 compared to earlier iterations.
  • Case Study 2 : Analogous compounds were tested for their influence on melanin synthesis in murine B16 cells, indicating potential dermatological applications .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process starting from readily available precursors. The structure-activity relationship studies have revealed that modifications to the chlorophenyl and dimethylphenyl groups significantly influence biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.